Modafinil-d5 Sulfone

説明

BenchChem offers high-quality Modafinil-d5 Sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Modafinil-d5 Sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

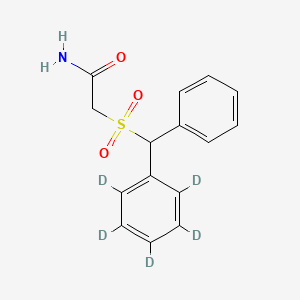

IUPAC Name |

2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,3D,4D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESNOWZYHYRSRY-DYVTXVBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858126 |

Source

|

| Record name | 2-{Phenyl[(~2~H_5_)phenyl]methanesulfonyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329496-95-8 |

Source

|

| Record name | 2-{Phenyl[(~2~H_5_)phenyl]methanesulfonyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Master File: Modafinil-d5 Sulfone

Part 1: Executive Summary & Core Directive

Modafinil-d5 sulfone (CAS: 1329496-95-8) is the stable isotope-labeled analog of Modafinil sulfone, the primary pharmacologically inactive metabolite of the eugeroic drug Modafinil. In high-precision bioanalysis, particularly LC-MS/MS, this compound serves as the definitive Internal Standard (IS) .

Its utility is derived from its ability to mimic the ionization efficiency, chromatographic retention, and extraction recovery of the target analyte (Modafinil sulfone) while remaining spectrally distinct due to the mass shift induced by deuterium labeling. This guide provides a self-validating framework for utilizing Modafinil-d5 sulfone in pharmacokinetic (PK) and toxicological workflows.

Part 2: Chemical Identity & Physicochemical Profile[1]

The following data establishes the baseline identity of the material. Note that "d5" typically denotes the replacement of five hydrogen atoms with deuterium on the diphenylmethyl moiety, ensuring the mass shift is retained in the primary fragment ions during mass spectrometry.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | 2-[(Diphenylmethyl-d5)sulfonyl]acetamide |

| CAS Number | 1329496-95-8 |

| Parent Compound | Modafinil Sulfone (CAS: 118779-53-6) |

| Molecular Formula | C₁₅H₁₀D₅NO₃S |

| Molecular Weight | 294.38 g/mol (approx. +5 Da shift from parent) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water |

| pKa | ~13.5 (Amide proton); Neutral molecule at physiological pH |

| LogP | ~0.8 - 1.2 (More polar than Modafinil parent) |

Storage & Stability Protocol

-

Solid State: Store at -20°C. Stable for >2 years if protected from moisture.

-

Stock Solution (1 mg/mL in MeOH): Stable for 6 months at -20°C.

-

Working Solution: Prepare fresh weekly or store at 4°C for up to 2 weeks.

-

Light Sensitivity: While sulfones are chemically stable, the parent scaffold is light-sensitive. Use amber glassware for all stock preparations.

Part 3: Metabolic Context & Biological Relevance

Understanding the origin of Modafinil sulfone is critical for interpreting PK data. Modafinil undergoes extensive hepatic metabolism.[1] The sulfone metabolite is formed via oxidation at the sulfur center, primarily mediated by CYP3A4 . Unlike the parent drug, the sulfone metabolite is pharmacologically inactive but circulates at high concentrations due to a longer elimination half-life.

Diagram 1: Modafinil Metabolic Pathway

This diagram illustrates the oxidative conversion of Modafinil to its Sulfone and Acid metabolites.[1]

Caption: Hepatic metabolism of Modafinil. The sulfone pathway (top) is CYP3A4-dependent, making Modafinil sulfone a marker for CYP3A4 metabolic activity.

Part 4: Bioanalytical Application (LC-MS/MS)

This section details a validated workflow for quantifying Modafinil sulfone in human plasma using the d5-analog as the Internal Standard.

The "Why": Causality of Isotope Selection

In electrospray ionization (ESI), matrix components (phospholipids, salts) often suppress the ionization of the analyte.

-

Problem: If matrix effects vary between patient samples, quantitation becomes inaccurate.

-

Solution: Modafinil-d5 sulfone co-elutes with the analyte. Any suppression affecting the analyte affects the d5-IS identically. The ratio of Analyte/IS remains constant, correcting the data automatically.

Sample Preparation Protocol (Protein Precipitation)

High-throughput approach for plasma/serum.

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

-

IS Addition: Add 20 µL of Modafinil-d5 sulfone working solution (500 ng/mL in 50% MeOH).

-

Precipitation: Add 200 µL of Acetonitrile (ice cold).

-

Agitation: Vortex for 2 minutes at high speed.

-

Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of water (to improve peak shape during injection).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native or adjusted to 4.5).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Gradient: 10% B to 90% B over 3 minutes.

Mass Spectrometry Parameters (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are critical for specificity.

| Compound | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |

| Modafinil Sulfone | Positive (ESI+) | 290.1 [M+H]⁺ | 167.1 | 20 - 25 | Diphenylmethyl cation |

| Modafinil-d5 Sulfone | Positive (ESI+) | 295.1 [M+H]⁺ | 172.1 | 20 - 25 | d5-Diphenylmethyl cation |

Note: The mass shift of +5 in the product ion confirms the deuterium label is located on the phenyl rings, which is the most stable position for preventing deuterium exchange.

Diagram 2: Analytical Workflow Logic

Visualizing the self-validating logic of the Internal Standard method.

Caption: The co-elution of the d5-IS allows for real-time correction of matrix effects and injection variability.

Part 5: References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6460146, Modafinil Sulfone. Retrieved February 3, 2026, from [Link]

-

Schwertner, H. A., & Kong, S. B. (2005). Determination of modafinil in plasma and urine by reversed-phase high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 475-479. (Contextual grounding for chromatographic separation).

-

Pharmaffiliates. (n.d.). Modafinil-d5 Sulfone Certificate of Analysis Data. Retrieved February 3, 2026, from [Link]

Sources

Technical Whitepaper: Synthesis and Bioanalytical Characterization of Modafinil-d5 Sulfone

Executive Summary

This technical guide details the synthesis, purification, and characterization of Modafinil-d5 Sulfone (CRL-41056-d5) . As the primary pharmacologically inactive metabolite of Modafinil (Provigil®), the non-deuterated sulfone accumulates significantly in plasma (30–60% conversion). Consequently, accurate quantification in pharmacokinetic (PK) studies requires a high-fidelity Internal Standard (IS) to compensate for matrix effects and ionization suppression in LC-MS/MS workflows.

This protocol utilizes a de novo synthesis approach starting from Diphenylmethanol-d5 , ensuring high isotopic incorporation (>99% D) and chemical purity. Unlike direct oxidation of commercial Modafinil-d5, this route minimizes the risk of carrying over unoxidized sulfoxide impurities.

The Bioanalytical Context

Metabolic Pathway & Causality

Modafinil is a chiral sulfoxide metabolized primarily by the liver.[1] The cytochrome P450 3A4 (CYP3A4) isoenzyme facilitates the S-oxidation of Modafinil to Modafinil Sulfone , while hydrolytic deamidation yields Modafinil Acid .[2]

-

Why Modafinil-d5 Sulfone? In LC-MS/MS, the sulfone metabolite is more polar than the parent drug. Using Modafinil-d5 (parent) as an IS for the Sulfone metabolite is suboptimal due to chromatographic retention time differences (retention time shifts cause the IS to experience different matrix effects than the analyte). Therefore, the structure-matched Modafinil-d5 Sulfone is the gold standard for regulatory bioanalysis.

Metabolic Pathway Diagram

Figure 1: Metabolic fate of Modafinil showing the parallel pathways of oxidation (to Sulfone) and hydrolysis (to Acid).[3]

Retrosynthetic Analysis & Strategy

To achieve the target Modafinil-d5 Sulfone , we employ a convergent strategy. The deuterium label is introduced at the very beginning via the benzhydryl moiety.

Target Structure: 2-[(Diphenyl-d5-methyl)sulfonyl]acetamide.

(Note: "d5" typically denotes one fully deuterated phenyl ring,

Synthetic Route:

-

Nucleophilic Substitution (

): Benzhydrol-d5 -

Amidation: Acid

Acetamide. -

Exhaustive Oxidation: Sulfide

Sulfone (bypassing the Sulfoxide).

Detailed Synthesis Protocol

Phase 1: Precursor Synthesis

Reaction: Benzhydrol-d5 + Thioglycolic Acid

-

Reagents: Diphenylmethanol-d5 (1.0 eq), Thioglycolic acid (1.2 eq), Trifluoroacetic acid (TFA) (Catalytic), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Diphenylmethanol-d5 in DCM under

atmosphere. -

Add Thioglycolic acid followed by dropwise addition of TFA.

-

Mechanistic Insight: The acid catalyst generates a resonance-stabilized benzhydryl carbocation. The thiol group acts as a soft nucleophile, attacking the carbocation to form the C-S bond.

-

Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Wash with water, dry over

, and concentrate. Recrystallize from cyclohexane.

-

Phase 2: Amidation

Reaction: Acid Intermediate

-

Reagents: Thionyl Chloride (

), Ammonium Hydroxide ( -

Procedure:

-

Dissolve the Phase 1 acid in Toluene. Add

(1.5 eq) and reflux for 2 hours to form the acid chloride. -

Evaporate excess

under vacuum (Critical: Residual -

Redissolve residue in dry THF and cool to 0°C.

-

Bubble anhydrous

gas or add concentrated aqueous -

Workup: Filter the white precipitate. Wash with cold water to remove ammonium salts.

-

Phase 3: Exhaustive Oxidation (The Critical Step)

Reaction: Sulfide

Expert Note: Standard Modafinil synthesis uses controlled oxidation (stoichiometric

-

Reagents:

(excess, >3.0 eq), Glacial Acetic Acid (Solvent & Catalyst). -

Procedure:

-

Suspend the thio-acetamide from Phase 2 in Glacial Acetic Acid (10 mL/g).

-

Add

dropwise at room temperature. -

Heat to reflux (90–100°C) for 4–6 hours.

-

Causality: Acetic acid reacts with

to form Peracetic acid in situ, a more potent electrophilic oxidant than -

Quenching: Cool to room temperature. Add ice water. The Sulfone is highly insoluble in water and will precipitate.

-

Purification: Filter the solid.[4] Recrystallize from Methanol/Water (9:1).

-

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic workflow for Modafinil-d5 Sulfone.

Characterization & Validation

To validate the identity and purity of the IS, the following analytical criteria must be met.

NMR Spectroscopy ( NMR)

The key distinction between Modafinil (Sulfoxide) and Modafinil Sulfone is the magnetic environment of the

| Feature | Modafinil (Sulfoxide) | Modafinil Sulfone (Target) | Explanation |

| Chirality | Chiral (S center) | Achiral | Oxidation to sulfone removes the chiral center.[5] |

| Methylene Signal | AB System (Doublet of Doublets) | Singlet | In the sulfoxide, methylene protons are diastereotopic (magnetically non-equivalent). In the sulfone, they are equivalent. |

| Shift ( | ~3.3 – 3.6 ppm | ~4.1 – 4.3 ppm | The sulfone is more electron-withdrawing, shifting the signal downfield. |

| Aromatic Region | Integration = 10H | Integration = 5H | Confirms the presence of the "d5" monosubstituted ring. |

Mass Spectrometry (HRMS)

-

Ionization: ESI Positive Mode (

). -

Parent: Modafinil Sulfone (

). Exact Mass: 289.08. -

Target (d5):

. -

Expected m/z:

(approx). -

Validation: The isotopic pattern should show minimal contribution at

(unlabeled) to ensure no interference with the analyte channel.

HPLC Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

-

Retention: Sulfone elutes earlier than Modafinil Sulfoxide in reverse phase due to the higher polarity of the sulfone group compared to the sulfoxide/sulfide.

Storage and Stability

-

State: White crystalline solid.

-

Storage: -20°C, desiccated.

-

Stability: Sulfones are chemically robust. Unlike the sulfoxide (Modafinil), the sulfone is not prone to further oxidation or easy reduction under ambient conditions.

-

Stock Solution: Stable in Methanol or Acetonitrile for >6 months at -20°C.

References

-

Metabolic Pathway: Robertson, P., & Hellriegel, E. T. (2003). Clinical pharmacokinetic profile of modafinil. Clinical Pharmacokinetics, 42(2), 123-133. Link

-

Oxidation Chemistry: Drabowicz, J., & Mikołajczyk, M. (1981). A facile and selective oxidation of sulfides to sulfoxides and sulfones.[6][7] Synthetic Communications. (General reference for peroxide/acetic acid oxidation).

-

Synthesis of Modafinil Analogs: Lafon, L. (1979). Benzhydrylsulfinylacetohydroxamic acid derivatives. U.S. Patent No.[8] 4,177,290.[8] (Foundational patent describing the sulfide-to-sulfoxide/sulfone oxidation routes). Link

-

Bioanalytical Method (LC-MS): Schwertner, H. A., & Kong, S. B. (2005). Determination of modafinil in plasma and urine by reverse phase liquid chromatography.[9] Journal of Pharmaceutical and Biomedical Analysis, 37(3), 475-479. Link

-

Sulfone Characterization: Ballerini, C., et al. (2003). The metabolism of modafinil in humans.[2][5] European Journal of Clinical Pharmacology. (Confirming the sulfone as the inactive metabolite).

Sources

- 1. Population pharmacokinetics of modafinil acid and estimation of the metabolic conversion of modafinil into modafinil acid in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Modafinil acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [erowid.org]

- 5. Modafinil sulfone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. US8048222B2 - Highly pure modafinil - Google Patents [patents.google.com]

- 9. modafinil.wiki [modafinil.wiki]

What is the role of Modafinil-d5 sulfone in metabolism studies?

Technical Guide: The Role of Modafinil-d5 Sulfone in Quantitative Metabolism Studies

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling and forensic toxicology, Modafinil-d5 sulfone serves as the critical bioanalytical anchor for quantifying the oxidative metabolism of modafinil. As the stable isotope-labeled (SIL) internal standard for modafinil sulfone (the major circulating inactive metabolite), it provides the necessary correction for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS assays. This guide details the mechanistic role, physicochemical properties, and experimental protocols for utilizing Modafinil-d5 sulfone to validate metabolic data with high precision.

Introduction: The Metabolic Landscape of Modafinil

Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) is a wakefulness-promoting agent that undergoes extensive hepatic metabolism.[1][2] Understanding the formation of its metabolites is a prerequisite for selecting the appropriate internal standard.

Metabolic Pathways

Modafinil is a racemic sulfoxide.[1] Its elimination is primarily metabolic, involving two distinct pathways:[2][3][4][5]

-

Amide Hydrolysis: Mediated by esterases/amidases to form Modafinil Acid (inactive).[1]

-

S-Oxidation: Mediated primarily by CYP3A4 and CYP3A5 to form Modafinil Sulfone (inactive).[1]

Modafinil sulfone (C₁₅H₁₅NO₃S) accumulates in plasma due to its longer elimination half-life compared to the parent drug, making it a stable marker for long-term exposure and metabolic phenotyping.

Figure 1: The primary metabolic divergence of Modafinil.[1] Modafinil-d5 sulfone is used specifically to quantify the 'Sulfone' arm of this pathway.

The Physics and Chemistry of Modafinil-d5 Sulfone

Structural Integrity and Isotopic Labeling

Modafinil-d5 sulfone is the deuterated analog of modafinil sulfone where five hydrogen atoms on one of the phenyl rings are replaced with deuterium (

The Mechanism of Correction (IDMS)

The utility of Modafinil-d5 sulfone relies on Isotope Dilution Mass Spectrometry (IDMS) . Because deuterium modifies the mass but has negligible effect on the physicochemical interaction with the stationary phase (C18 column), the IS co-elutes with the analyte.

-

Co-elution: The IS experiences the exact same ion suppression or enhancement from the biological matrix (phospholipids, salts) as the analyte.

-

Mass Shift (+5 Da): This shift is sufficient to prevent "cross-talk" or isotopic overlap.[1] The natural isotope abundance of the analyte (M+5) is negligible, ensuring the IS signal is distinct.

Bioanalytical Workflow (LC-MS/MS)

To quantify modafinil sulfone in human plasma, a validated LC-MS/MS method is required.[1][6] The following protocol outlines the industry-standard approach using Modafinil-d5 sulfone.

Experimental Protocol

A. Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma sample (or calibrator) into a 1.5 mL centrifuge tube.

-

Internal Standard Spike: Add 20 µL of Modafinil-d5 sulfone working solution (e.g., 500 ng/mL in methanol).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate plasma proteins.

-

Vortex & Centrifuge: Vortex for 30s; Centrifuge at 10,000 rpm for 10 min at 4°C.

-

Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of mobile phase (Water/0.1% Formic Acid).

B. LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 50 x 2.1 mm).

-

Mobile Phase B: Acetonitrile (or Methanol).[1]

-

Gradient: 5% B to 90% B over 3 minutes.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .[1][7]

Mass Spectrometry Transitions (MRM)

The Triple Quadrupole (QqQ) is set to Multiple Reaction Monitoring (MRM) mode. The following transitions are critical for specificity.

Table 1: MRM Transitions for Quantification

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| Modafinil Sulfone | 290.1 ( | 167.1 ( | 20-25 | Analyte |

| Modafinil-d5 Sulfone | 295.1 ( | 172.1 ( | 20-25 | Internal Standard |

Note: The product ion at m/z 167 corresponds to the diphenylmethyl cation (

Figure 2: Bioanalytical workflow for the quantification of Modafinil Sulfone using Modafinil-d5 Sulfone as the internal standard.[1]

Technical Considerations & Troubleshooting

Deuterium Exchange

While deuterium on the phenyl ring is generally stable, researchers must be aware of potential back-exchange if the sample is subjected to extreme pH conditions for prolonged periods. However, under standard bioanalytical conditions (pH 3-8), the C-D bonds on the aromatic ring of Modafinil-d5 sulfone are chemically inert.

Cross-Talk and Purity

-

IS Purity: Ensure the Modafinil-d5 sulfone standard contains <0.5% of the unlabeled (d0) form. Presence of d0 in the IS will contribute to the analyte signal, artificially inflating the calculated concentration (positive bias).

-

Interference: Monitor the "blank + IS" sample. There should be no peak at the analyte transition (290->167).[1] If a peak appears, it indicates either IS impurity or cross-talk in the collision cell.

Stability in Matrix

Modafinil sulfone is robust.[1] Validation studies typically show stability in human plasma for:

-

Freeze/Thaw: >3 cycles at -20°C.

-

Benchtop: >6 hours at room temperature.[1]

-

Autosampler: >24 hours at 10°C.

References

-

Schwertner, H. A., & Kong, S. B. (2005). Determination of modafinil in plasma and urine by reversed-phase high-performance liquid chromatography.[1] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Burnat, P., et al. (1998).[1] Determination of modafinil and its acid and sulfone metabolites in human plasma by liquid chromatography.[6][8] Journal of Chromatography B. Link

-

Cassidy, M., et al. (2017).[1] Liquid chromatography tandem mass spectrometry method for the estimation of modafinil in human plasma. World Journal of Pharmaceutical Sciences.[1] Link

-

PubChem. (2024).[1][9] Modafinil Sulfone (Compound Summary). National Library of Medicine.[1] Link[1]

-

BenchChem. (2024).[1] Modafinil acid sulfone-d5 Application Protocol. BenchChem Technical Notes. Link

Sources

- 1. Modafinil Sulfone | C15H15NO3S | CID 6460146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics of modafinil acid and estimation of the metabolic conversion of modafinil into modafinil acid in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of modafinil as a perpetrator of metabolic drug–drug interactions using a model informed cocktail reaction phenotyping trial protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Determination of modafinil, modafinil acid and modafinil sulfone in human plasma utilizing liquid-liquid extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modafinil acid sulfone-d5 | C15H14O4S | CID 163322120 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Modafinil-d5 Sulfone as a Metabolite of Modafinil

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Modafinil-d5 sulfone, a key metabolite of the wakefulness-promoting agent Modafinil. It delves into the metabolic pathways of Modafinil, the pharmacological relevance of its metabolites, and the critical role of Modafinil-d5 sulfone in bioanalytical applications. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, offering both foundational knowledge and practical insights.

Introduction to Modafinil and its Metabolism

Modafinil, marketed under brand names such as Provigil®, is a eugeroic agent used for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1] Its mechanism of action is not fully elucidated but is known to differ from traditional psychostimulants. Modafinil is a racemic compound, with the R-enantiomer (armodafinil) possessing a longer half-life and being marketed as a separate drug.[2]

The metabolism of Modafinil is extensive, occurring primarily in the liver through various enzymatic pathways, including amide hydrolysis and S-oxidation.[1][3] This process results in the formation of two major, pharmacologically inactive metabolites: Modafinil acid (CRL-40467) and Modafinil sulfone (CRL-41056).[2][4] While these metabolites do not contribute to the wakefulness-promoting effects of the parent drug, Modafinil sulfone has demonstrated some anticonvulsant properties in animal studies.[4][5] The cytochrome P450 enzyme CYP3A4 is partially involved in the metabolism of Modafinil.[6]

Modafinil Metabolism Overview

Caption: Metabolic pathways of Modafinil leading to its major metabolites.

Modafinil-d5 Sulfone: A Critical Tool in Bioanalysis

In the realm of pharmacokinetics and drug metabolism studies, isotopically labeled internal standards are indispensable for achieving accurate and precise quantification of analytes in biological matrices.[7][8] Modafinil-d5 sulfone serves as a deuterated internal standard for the quantification of Modafinil sulfone in various bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

The rationale for using a deuterated internal standard lies in its chemical near-identity to the analyte of interest. With five deuterium atoms replacing hydrogen atoms on one of the phenyl rings, Modafinil-d5 sulfone exhibits a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart. This mass difference allows for their distinct detection by a mass spectrometer, while their similar physicochemical properties ensure they behave almost identically during sample preparation and chromatographic separation. This co-elution and similar ionization efficiency effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative results.[8]

Chemical Structure of Modafinil-d5 Sulfone

2-[(diphenylmethyl)sulfonyl]acetamide-d5

-

Molecular Formula: C₁₅H₁₀D₅NO₃S

-

Molecular Weight: Approximately 294.38 g/mol

Synthesis of Modafinil-d5 Sulfone

-

Synthesis of Deuterated Benzhydrol: The synthesis would commence with a deuterated benzene ring (benzene-d6) which would be reacted with a suitable benzoyl derivative to form deuterated benzophenone. Subsequent reduction of the ketone would yield deuterated benzhydrol (diphenyl-d5-methanol).

-

Thioacetylation: The deuterated benzhydrol would then be reacted with a thioacetic acid derivative to introduce the thioacetamide moiety, forming 2-[(diphenyl-d5-methyl)thio]acetamide.

-

Oxidation: The final step would involve the oxidation of the sulfide to a sulfone. This is a critical step where the reaction conditions must be carefully controlled to prevent over-oxidation. A common oxidizing agent for this transformation is hydrogen peroxide in an acidic medium.[10][11]

Hypothetical Synthesis Workflow

Caption: A plausible synthetic pathway for Modafinil-d5 sulfone.

Analytical Methodology: Quantification of Modafinil Sulfone using LC-MS/MS

The quantification of Modafinil sulfone in biological matrices such as plasma is crucial for pharmacokinetic studies. LC-MS/MS offers the high sensitivity and selectivity required for this purpose. A validated bioanalytical method using Modafinil-d5 sulfone as an internal standard is outlined below.

Sample Preparation

A robust sample preparation procedure is essential to remove interfering substances from the biological matrix and to concentrate the analyte. A common and effective technique is solid-phase extraction (SPE).

Step-by-Step Sample Preparation Protocol:

-

Spiking: To 100 µL of plasma sample, add a known concentration of Modafinil-d5 sulfone internal standard solution.

-

Precipitation: Add a protein precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column. The mobile phase composition and gradient are optimized to achieve good peak shape and resolution for Modafinil sulfone and its deuterated internal standard.

Table 1: Typical LC Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry

Tandem mass spectrometry is used for detection and quantification. The instrument is operated in positive electrospray ionization (ESI+) mode, and multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity.

Table 2: Typical MS/MS Parameters

| Parameter | Modafinil Sulfone | Modafinil-d5 Sulfone |

| Precursor Ion (Q1) | m/z 290.1 | m/z 295.1 |

| Product Ion (Q3) | m/z 167.1 | m/z 172.1 |

| Collision Energy (CE) | Optimized for fragmentation | Optimized for fragmentation |

| Dwell Time | 100 ms | 100 ms |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Mass Spectral Fragmentation

The fragmentation of Modafinil sulfone in the mass spectrometer typically involves the cleavage of the bond between the sulfonyl group and the acetamide moiety, leading to the characteristic product ion at m/z 167.1, which corresponds to the benzhydryl cation. A similar fragmentation pattern is observed for the deuterated internal standard, resulting in a product ion at m/z 172.1.

Pharmacokinetics of Modafinil Sulfone

Understanding the pharmacokinetic profile of Modafinil sulfone is essential for interpreting drug metabolism data. A population pharmacokinetic study in healthy Chinese males provided the following insights.[12]

Table 3: Pharmacokinetic Parameters of Modafinil Sulfone

| Parameter | Value (Mean ± SD) |

| Tmax (Time to Peak Concentration) | 13.1 ± 4.2 h |

| Cmax (Peak Plasma Concentration) | 0.42 ± 0.12 µg/mL (after a 100 mg Modafinil dose) |

| t½ (Elimination Half-life) | 14.9 ± 3.8 h |

| CL/F (Apparent Clearance) | 2.5 ± 0.8 L/h |

| Vd/F (Apparent Volume of Distribution) | 53.4 ± 19.6 L |

Data from a population pharmacokinetic study in Chinese males.[12]

These data indicate that Modafinil sulfone has a longer time to reach peak concentration and a slightly longer elimination half-life compared to the parent drug, Modafinil (Tmax ~2-4 hours, t½ ~15 hours).[2] The apparent volume of distribution suggests that the metabolite is distributed in the body's total water.

Conclusion

Modafinil-d5 sulfone is a vital tool for the accurate and reliable quantification of Modafinil's primary oxidative metabolite, Modafinil sulfone. This in-depth guide has provided a comprehensive overview of the metabolic pathways of Modafinil, the rationale for using a deuterated internal standard, a plausible synthesis route for Modafinil-d5 sulfone, and a detailed bioanalytical method for its application. The provided pharmacokinetic data for Modafinil sulfone further enriches our understanding of Modafinil's disposition in the body. For researchers and professionals in drug development, a thorough understanding of these aspects is critical for conducting robust pharmacokinetic and metabolic studies, ultimately contributing to the safe and effective use of Modafinil.

References

-

Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Modafinil synthesis process. (n.d.). Google Patents.

-

METHOD DEVELOPMENT AND VALIDATION OF LC-ESI-MS/MS TECHNIQUE FOR THE ESTIMATION OF MODAFINIL IN HUMAN PLASMA; APPLICATION TO PHARMACOKINETICS IN HEALTHY RABBITS. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Anti-narcoleptic agent modafinil and its sulfone: a novel facile synthesis and potential anti-epileptic activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Modafinil tablet (modafinil) - Dosing, PA Forms & Info (2026). (2023). PrescriberPoint. Retrieved from [Link]

-

Liquid chromatography tandem mass spectrometry method for the estimation of modafinil in human plasma. (2014). World Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Modafinil Tablets. (2012). USP-NF. Retrieved from [Link]

-

Modafinil sulfone. (n.d.). Wikipedia. Retrieved from [Link]

-

Modafinil. (n.d.). Wikipedia. Retrieved from [Link]

-

Anti-Narcoleptic Agent Modafinil and Its Sulfone: A Novel Facile Synthesis and Potential Anti-Epileptic Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Study C10953a/102/PK/UK. (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

Clinical Pharmacokinetic Profile of Modafinil. (n.d.). ResearchGate. Retrieved from [Link]

-

PRODUCT MONOGRAPH PrIPG-MODAFINIL. (2019). Retrieved from [Link]

-

Mass Spectrometry Imaging Shows Modafinil, A Student Study Drug, Changes the Lipid Composition of the Fly Brain. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Determination of modafinil, modafinil acid and modafinil sulfone in human plasma utilizing liquid-liquid extraction and high-performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

-

Population pharmacokinetics of modafinil and its acid and sulfone metabolites in Chinese males. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization. (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of modafinil as a perpetrator of metabolic drug–drug interactions using a model informed cocktail reaction phenotyping trial protocol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Determination of modafinil, modafinil acid and modafinil sulfone in human plasma utilizing liquid-liquid extraction and high-performance liquid chromatography. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. (n.d.). ResearchGate. Retrieved from [Link]

-

Liquid chromatography tandem mass spectrometry method for the estimation of modafinil in human plasma. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

2-[(diphenylmethyl)sulfinyl]acetamide (CHEBI:77585). (n.d.). EMBL-EBI. Retrieved from [Link]

-

LC MSMSmethodforestimationofModafinilinHumanPlasma | PDF | Liquid Chromatography–Mass Spectrometry | Metabolomics. (n.d.). Scribd. Retrieved from [Link]

-

Mass Spectrometry Imaging Shows Modafinil, A Student Study Drug, Changes the Lipid Composition of the Fly Brain. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A Concise Review- An Analytical Method Development and Validation of Armodafinil. (n.d.). Retrieved from [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (n.d.). ACS Publications. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Determination of modafinil in plasma and urine by reversed phase high-performance liquid-chromatography. (n.d.). ResearchGate. Retrieved from [Link]

-

Modafinil. (n.d.). mzCloud. Retrieved from [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (n.d.). ResearchGate. Retrieved from [Link]

- Process for the preparation of 2-[(diphenylmethyl) thio] acetamide. (n.d.). Google Patents.

-

Chiral analysis of d- and l-modafinil in human serum: application to human pharmacokinetic studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Continuous flow synthesis and crystallization of modafinil: a novel approach for integrated manufacturing. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

-

Evaluation of modafinil as a perpetrator of metabolic drug-drug interactions using a model informed cocktail reaction phenotyping trial protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Chloro-N-[(2-methylphenyl)sulfonyl]acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Modafinil - Wikipedia [en.wikipedia.org]

- 2. Modafinil (modafinil) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]

- 3. researchgate.net [researchgate.net]

- 4. Modafinil sulfone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of modafinil as a perpetrator of metabolic drug–drug interactions using a model informed cocktail reaction phenotyping trial protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ijpsr.com [ijpsr.com]

- 10. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN1791571A - Modafinil synthesis process. - Google Patents [patents.google.com]

- 12. Population pharmacokinetics of modafinil and its acid and sulfone metabolites in Chinese males - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isotopic Labeling of Modafinil and Its Metabolites

Introduction: The Imperative of Isotopic Labeling in Pharmaceutical Research

In the landscape of modern drug development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount. Isotopic labeling, the practice of strategically replacing atoms in a molecule with their heavier, non-radioactive isotopes, has emerged as an indispensable tool in these investigations.[1][2] By creating isotopically "heavy" versions of a drug candidate and its metabolites, researchers can employ mass spectrometry to differentiate them from their naturally occurring, "light" counterparts with exceptional precision. This enables accurate quantification in complex biological matrices, elucidation of metabolic pathways, and definitive pharmacokinetic and pharmacodynamic studies.[1][2]

This guide provides a comprehensive technical overview of the isotopic labeling of Modafinil, a wakefulness-promoting agent, and its two primary metabolites, Modafinil Acid and Modafinil Sulfone. We will delve into the synthetic strategies for introducing stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the Modafinil scaffold, the preparation of labeled metabolites, and the analytical methodologies for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling to advance their understanding of Modafinil's disposition and action.

Metabolic Fate of Modafinil: A Rationale for Labeled Analogs

Modafinil undergoes extensive hepatic metabolism, with less than 10% of the parent drug excreted unchanged in the urine. The two major metabolic pathways are:

-

Hydrolysis: Amide hydrolysis of Modafinil leads to the formation of Modafinil Acid (CRL-40467).[3]

-

Oxidation: S-oxidation of the sulfoxide moiety results in the formation of the achiral Modafinil Sulfone (CRL-41056).[3]

These metabolites are pharmacologically inactive and are renally excreted. To accurately study the pharmacokinetics of Modafinil and quantify the parent drug and its metabolites in biological samples, isotopically labeled internal standards are essential. These standards, which are chemically identical to the analytes but have a different mass, co-elute during chromatography and experience similar matrix effects, allowing for highly accurate quantification by mass spectrometry.[4]

Synthetic Strategies for Isotopically Labeled Modafinil

The synthesis of isotopically labeled Modafinil hinges on the introduction of a heavy isotope into a key precursor or during a specific synthetic step. The most common synthetic route to Modafinil involves the preparation of 2-(benzhydrylsulfanyl)acetamide, followed by oxidation to the sulfoxide.

Deuterium Labeling (²H)

Deuterium-labeled Modafinil is a valuable tool for pharmacokinetic studies and as an internal standard. A common and efficient method for introducing deuterium is through hydrogen-deuterium exchange (HDX).

Protocol for Deuteration of Armodafinil (R-Modafinil) via HDX:

This protocol is adapted from a method for the preparation of deuterated armodafinil.[4]

-

Dissolution: Dissolve 2.0 mg of armodafinil in a mixture of 500 µL of deuterated methanol (MeOD) and tert-butyl methyl ether (TBME) (1:1, v/v) at room temperature.[4]

-

Incubation: Mix the sample and incubate at 30°C for 1 hour.[4]

-

Lyophilization: Lyophilize the sample to remove the deuterated solvents.[4]

-

Reconstitution: Redissolve the lyophilized sample in 200 µL of a water/acetonitrile mixture (1:1, v/v).[4]

-

Analysis: The resulting deuterated armodafinil can be analyzed by ESI-MS to confirm the incorporation of deuterium. This method can introduce up to three deuterium atoms into the molecule.[4]

Diagram of Deuterium Labeling Workflow

Caption: Synthetic Pathway for ¹³C-Labeled Modafinil.

Synthesis of Isotopically Labeled Modafinil Metabolites

For use as internal standards in quantitative bioanalysis, isotopically labeled versions of Modafinil Acid and Modafinil Sulfone are required. These can be synthesized from the correspondingly labeled Modafinil.

Synthesis of Labeled Modafinil Acid

Labeled Modafinil Acid can be prepared by the hydrolysis of labeled Modafinil.

Protocol Outline for Labeled Modafinil Acid:

-

Hydrolysis: Subject the isotopically labeled Modafinil (e.g., ¹³C-Modafinil) to basic or acidic hydrolysis to cleave the amide bond.

-

Purification: Purify the resulting labeled Modafinil Acid using standard chromatographic techniques.

Synthesis of Labeled Modafinil Sulfone

Labeled Modafinil Sulfone can be synthesized by the further oxidation of the sulfoxide group in labeled Modafinil.

Protocol Outline for Labeled Modafinil Sulfone:

-

Oxidation: Treat the isotopically labeled Modafinil with a stronger oxidizing agent or under more forcing conditions than used for the initial sulfoxide formation to oxidize the sulfoxide to a sulfone.

-

Purification: Purify the resulting labeled Modafinil Sulfone using chromatography.

| Labeled Compound | Precursor | Key Reaction |

| Deuterated Modafinil | Modafinil | Hydrogen-Deuterium Exchange |

| ¹³C-Modafinil | ¹³C-Thioglycolic Acid | Amidation & Oxidation |

| ¹⁵N-Modafinil | 2-(benzhydrylsulfanyl)acetic acid | Amidation with ¹⁵NH₃ & Oxidation |

| Labeled Modafinil Acid | Labeled Modafinil | Hydrolysis |

| Labeled Modafinil Sulfone | Labeled Modafinil | Oxidation |

Analytical Methodologies: LC-MS/MS for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of Modafinil and its metabolites in biological matrices. [4]The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of sensitivity.

Protocol for Solid-Phase Extraction (SPE) of Modafinil from Human Plasma:

-

Sample Pre-treatment: To 100 µL of human plasma, add 50 µL of an internal standard working solution (e.g., Modafinil-d5 in methanol-water). Add 500 µL of water and vortex for 30 seconds. 2. SPE Cartridge Conditioning: Condition a Bond Elut Plexa cartridge (30 mg/1cc) with 0.5 mL of methanol followed by 0.5 mL of water. 3. Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. 4. Washing: Wash the cartridge twice with 1 mL of water. 5. Elution: Elute the analytes with 1 mL of methanol into a clean collection tube. 6. Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 50°C. Reconstitute the dried extract in 500 µL of the mobile phase. Protocol for Protein Precipitation and Liquid-Liquid Extraction (LLE) of Armodafinil from Human Plasma: [5]

-

Protein Precipitation: To 50 µL of plasma, add 100 µL of an internal standard solution and vortex for 2 minutes to precipitate proteins. [5]2. Liquid-Liquid Extraction: Add 1 mL of ethyl acetate and vortex for 5 minutes. [5]3. Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes. [5]4. Evaporation and Reconstitution: Transfer 750 µL of the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of acetonitrile. [5] Protocol for Sample Preparation from Urine: [6]

-

Extraction: To 500 µL of urine, add 1 mL of an acetonitrile/methanol (1:1, v/v) mixture for extraction. [6]2. Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge for 10 minutes at 10,000 r/min. [6]3. Filtration: Take the supernatant and filter it through a 0.22 µm organic membrane before LC-MS/MS analysis. [6]

LC-MS/MS Parameters

The following table provides typical LC-MS/MS parameters for the analysis of Modafinil.

| Parameter | Condition |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Modafinil: 274.1 -> 167.2; Modafinil-d10: 284.4 -> 177.4 [5] |

Diagram of Analytical Workflow

Caption: General Workflow for LC-MS/MS Analysis.

Applications in Drug Development

Isotopically labeled Modafinil and its metabolites are instrumental in various stages of drug development:

-

Pharmacokinetic Studies: By administering a labeled version of Modafinil, researchers can accurately track its concentration and the formation of its metabolites in plasma and urine over time. This allows for the precise determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. [7][8]* Bioavailability Studies: Co-administration of an oral dose of unlabeled Modafinil and an intravenous microdose of labeled Modafinil allows for the determination of absolute bioavailability without the need for a washout period.

-

Metabolite Identification and Profiling: The use of ¹³C-labeled Modafinil can aid in the identification of novel metabolites. The characteristic isotopic signature of the labeled drug allows for the easy differentiation of drug-related material from endogenous compounds in complex biological samples. [9]* Drug-Drug Interaction Studies: Labeled Modafinil can be used to investigate the effect of co-administered drugs on its metabolism, providing crucial information for assessing potential drug-drug interactions.

Pharmacokinetic Parameters of Modafinil in Healthy Adults:

| Parameter | Value |

| Tmax (hours) | 2-4 |

| Half-life (hours) | 10-14 (R-isomer), 3-5 (S-isomer) [8] |

| Oral Bioavailability | 40-60% [8] |

| Protein Binding | ~60% |

Conclusion

The isotopic labeling of Modafinil and its metabolites is a powerful and essential methodology for the comprehensive evaluation of its pharmacokinetic and metabolic profile. The synthetic strategies outlined in this guide, coupled with robust LC-MS/MS analytical methods, provide researchers with the tools necessary to conduct definitive studies that are critical for both preclinical and clinical drug development. The use of stable isotope-labeled compounds ensures the highest level of accuracy and confidence in the data generated, ultimately contributing to a more complete understanding of this important therapeutic agent.

References

-

Jung, J.-C., Lee, Y., Son, J.-Y., Lim, E., Jung, M., & Oh, S. (2012). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Molecules, 17(9), 10447–10465. [Link]

-

Giebułtowicz, J., Wroczyński, P., & Rudzki, P. J. (2022). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Molecules, 27(13), 3998. [Link]

-

Moseley, H. N. B. (2010). A roadmap for interpreting 13C metabolite labeling patterns from cells. Frontiers in Physiology, 1, 10. [Link]

-

Bharatiya, R., Mishra, S., Khuroo, A., Satyanarayana, G. N. V. S., Agarwal, V. K., & Iyer, S. S. (2014). Liquid chromatography tandem mass spectrometry method for the estimation of modafinil in human plasma. World Journal of Pharmaceutical Sciences, 2(10), 1191-1197. [Link]

-

Pankaj, P., Tausif, M., Iyer, S. S., Agarwal, V. K., Satyanarayana, G. N. V. S., Khuroo, A., Mishra, S., & Bharatiya, R. (2014). Liquid chromatography tandem mass spectrometry method for the estimation of modafinil in human plasma. World Journal of Pharmaceutical Sciences, 2(10), 1191-1197. [Link]

-

SCIEX. (n.d.). A Rapid Screening and Quantitative LC-MS/MS Method of Etomidate and Modafinil in Blood and Urine using SCIEX Triple Quad 5500+. [Link]

-

Dubey, S., Ahi, S., Reddy, I. M., Kaur, T., Beotra, A., & Jain, S. (2009). A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization. Indian Journal of Pharmacology, 41(6), 278–283. [Link]

-

Donahue, J. M., Anderson, B. D., & Mamelak, M. (2003). Chiral analysis of d- and l-modafinil in human serum: application to human pharmacokinetic studies. Therapeutic Drug Monitoring, 25(2), 197–202. [Link]

-

Jung, J.-C., Lee, Y., Son, J.-Y., Lim, E., Jung, M., & Oh, S. (2012). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Molecules, 17(9), 10447–10465. [Link]

-

Sallam, A., Salem, I. I., Al-Johari, D., Shawer, M., & Alaasal, B. A. (2015). Bioequivalence of Two Oral Formulations of Modafinil Tablets in Healthy Male Subjects under Fed and Fasting Conditions. Journal of Bioequivalence & Bioavailability, 7(1), 050-055. [Link]

-

Chandasana, H., Prasad, B., & Chhonker, Y. S. (2019). Quantitative determination of armodafinil in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study. Journal of Pharmaceutical and Biomedical Analysis, 175, 112773. [Link]

-

Zbrzeźniak, M., & Płaziński, W. (2022). The Issue of “Smart Drugs” on the Example of Modafinil: Toxicological Analysis of Evidences and Biological Samples. Toxics, 10(11), 693. [Link]

-

Skolia, E., Gkizis, P. L., & Kokotos, C. G. (2022). A Sustainable Photochemical Aerobic Sulfide Oxidation: Access to Sulforaphane and Modafinil. Organic & Biomolecular Chemistry, 20(19), 3986-3990. [Link]

-

Robertson, P., & Hellriegel, E. T. (2003). Clinical pharmacokinetic profile of modafinil. Clinical Pharmacokinetics, 42(2), 123–137. [Link]

- Lafon. (2006). Modafinil synthesis process.

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1674–1691. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative determination of armodafinil in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciex.com [sciex.com]

- 7. Chiral analysis of d- and l-modafinil in human serum: application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Profiling of Modafinil-d5 Sulfone

Executive Summary

Modafinil-d5 Sulfone is the stable isotope-labeled internal standard (IS) utilized for the precise quantification of Modafinil Sulfone—a primary metabolite of the wakefulness-promoting agent Modafinil (Provigil)—in biological matrices.[1][2] Its utility in LC-MS/MS bioanalysis stems from its ability to mimic the ionization efficiency, chromatographic behavior, and extraction recovery of the target analyte while providing a distinct mass shift (+5 Da) to eliminate cross-talk.

This guide details the physicochemical properties, mass spectral fragmentation mechanics, and validated bioanalytical protocols for Modafinil-d5 Sulfone, designed for researchers in pharmacokinetics and forensic toxicology.

Chemical Identity & Structural Basis

Modafinil-d5 Sulfone differs from the non-deuterated metabolite by the substitution of five hydrogen atoms with deuterium on one of the phenyl rings. This modification provides the necessary mass shift for mass spectrometric resolution without altering the steric properties significantly.

| Property | Specification |

| Compound Name | Modafinil-d5 Sulfone |

| Chemical Name | 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide |

| CAS Number | 1329496-95-8 |

| Molecular Formula | C₁₅H₁₀D₅NO₃S |

| Exact Mass | 294.11 Da |

| Protonated Mass [M+H]⁺ | 295.12 Da |

| Role | Internal Standard (IS) for Modafinil Sulfone quantification |

Mass Spectrometry Mechanics

The detection of Modafinil-d5 Sulfone relies on Electrospray Ionization (ESI) in positive mode, followed by Collision-Induced Dissociation (CID). Understanding the fragmentation pathway is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions.

Ionization (ESI+)

Under ESI+ conditions, the sulfone moiety and the amide group facilitate protonation. The molecule forms a stable precursor ion [M+H]⁺ at m/z 295 . Unlike the parent drug Modafinil (sulfoxide), the sulfone group is highly oxidized, making the molecule more polar but still readily ionizable.

Fragmentation Pathway

The characteristic fragmentation of Modafinil derivatives involves the cleavage of the C-S bond between the benzhydryl group and the sulfonyl moiety.

-

Precursor Selection: The protonated molecule m/z 295 is selected in Q1.

-

Primary Cleavage: High collision energy induces the rupture of the sulfonyl-carbon bond.

-

Product Ion Formation: The charge is retained on the highly stabilized diphenylmethyl carbocation (benzhydryl cation).

-

Because one phenyl ring carries the d5 label, the resulting fragment has a mass of m/z 172 (167 + 5).

-

The neutral loss is the sulfonylacetamide group (SO₂-CH₂-CONH₂).

-

Comparison of Transitions:

-

Analyte (Modafinil Sulfone): m/z 290 → 167

-

IS (Modafinil-d5 Sulfone): m/z 295 → 172

Visualization of Fragmentation

The following diagram illustrates the specific bond cleavage leading to the quantitation ion.

Figure 1: ESI+ Fragmentation pathway of Modafinil-d5 Sulfone showing the formation of the diagnostic d5-benzhydryl cation (m/z 172).

Bioanalytical Protocol (LC-MS/MS)[2]

This protocol outlines a validated workflow for extracting and quantifying Modafinil Sulfone using the d5-IS in human plasma.[2][3]

Sample Preparation (Solid Phase Extraction)

While Liquid-Liquid Extraction (LLE) is possible, Solid Phase Extraction (SPE) offers cleaner extracts and higher recovery for the polar sulfone metabolite.

-

Aliquot: Transfer 100 µL of plasma to a tube.

-

IS Addition: Add 10 µL of Modafinil-d5 Sulfone working solution (e.g., 1 µg/mL). Vortex.

-

Pre-treatment: Add 200 µL of 2% Formic Acid in water to disrupt protein binding.

-

SPE Loading: Load onto a conditioned HLB or mixed-mode cation exchange cartridge.

-

Wash: Wash with 5% Methanol in water to remove salts and proteins.

-

Elution: Elute with 100% Methanol.

-

Reconstitution: Evaporate to dryness under N₂ at 40°C; reconstitute in Mobile Phase.

LC-MS/MS Parameters

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm or 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (or 2mM Ammonium Acetate).

-

Mobile Phase B: Acetonitrile (or Methanol).[2]

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: Ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate.

-

Mass Spectrometer Settings (Source: ESI+):

| Parameter | Setting |

| Scan Type | MRM (Multiple Reaction Monitoring) |

| Polarity | Positive |

| Ion Spray Voltage | 4500 - 5500 V |

| Source Temp | 400°C - 500°C |

| Collision Gas | Nitrogen (Medium) |

MRM Transitions Table:

| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (eV) |

| Modafinil Sulfone | 290.1 | 167.1 | 100 | 20-25 |

| Modafinil-d5 Sulfone | 295.1 | 172.1 | 100 | 20-25 |

| Modafinil (Parent) | 274.1 | 167.1 | 100 | 15-20 |

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for the quantification of Modafinil Sulfone.

Technical Considerations & Troubleshooting

Isotopic Purity & Cross-Talk

-

Issue: If the d5-IS is not highly pure, it may contain d0 (unlabeled) impurities.

-

Impact: The d0 impurity will appear in the analyte channel (m/z 290), causing false positives or artificially high baselines.

-

Control: Ensure IS isotopic purity is >99%. Perform a "blank + IS" injection to verify no signal is detected at the analyte transition (290 → 167).

Metabolite Interconversion

Modafinil Sulfone is a stable end-product and does not interconvert back to Modafinil. However, care must be taken to separate it from Modafinil Acid (another metabolite), which has a different mass (291 Da for the acid vs 290 Da for the sulfone amide) but similar polarity. The MRM transitions are specific, but chromatographic separation is good practice to avoid ion suppression.

Stability

Modafinil-d5 Sulfone is stable in plasma for at least 6 hours at room temperature and through multiple freeze-thaw cycles. Stock solutions in methanol should be stored at -20°C.

References

-

Bharatiya, R. et al. (2017). Liquid chromatography tandem mass spectrometry method for the estimation of modafinil in human plasma. ResearchGate. Available at: [Link]

- Cass, Q.B. & Ferreira, G.T. (2007).Determination of modafinil, modafinil acid and modafinil sulfone in human plasma... Journal of Pharmaceutical and Biomedical Analysis. (Cited via NIH/PubMed context).

Sources

Pharmacological activity of Modafinil sulfone metabolite

Pharmacological & Metabolic Profile of Modafinil Sulfone (CRL-40982): A Technical Review

Executive Summary

Modafinil Sulfone (CRL-40982) is the major circulating metabolite of the eugeroic drug Modafinil (Provigil). Historically categorized as pharmacologically inert due to its lack of wake-promoting activity, recent pharmacokinetic (PK) and pharmacodynamic (PD) analyses reveal a more complex profile. While it lacks the dopamine transporter (DAT) binding affinity requisite for wakefulness, it exhibits distinct anticonvulsant properties in maximal electroshock (MES) models and serves as a critical biomarker for metabolic load due to its formation-limited kinetics and significant accumulation during chronic dosing. This guide delineates the metabolite’s formation, accumulation risks, and specific pharmacological divergence from the parent compound.

Chemical Identity & Metabolic Formation

Modafinil sulfone is the product of S-oxidation of the parent sulfoxide. Unlike Modafinil, which is a racemic mixture of R- and S-enantiomers (with different elimination kinetics), Modafinil Sulfone is an achiral molecule; the addition of the second oxygen atom to the sulfur center eliminates the chirality.

Metabolic Pathway

The formation of Modafinil Sulfone is mediated primarily by the Cytochrome P450 3A (CYP3A) subfamily.[1] This creates a unique pharmacokinetic feedback loop: Modafinil is an inducer of CYP3A4, the very enzyme responsible for generating its sulfone metabolite.

Pathway Visualization:

Figure 1: Metabolic bifurcation of Modafinil. Note the auto-induction potential where the parent drug induces the enzyme responsible for sulfone formation.

Pharmacodynamics: The Activity Paradox

The pharmacological status of Modafinil Sulfone is defined by a sharp dissociation between wake-promoting and neuro-modulating effects.

Wakefulness & DAT Binding (Inactive)

The primary mechanism of Modafinil involves the blockade of the Dopamine Transporter (DAT), increasing extracellular dopamine.

-

Observation: Modafinil Sulfone shows negligible affinity for DAT, NET (Norepinephrine Transporter), or SERT (Serotonin Transporter).

-

Result: It does not increase locomotor activity in rodent models and does not contribute to the eugeroic (wakefulness) effect in humans.

Anticonvulsant Activity (Active)

Contrary to its "inactive" label, the sulfone metabolite possesses intrinsic anticonvulsant properties, distinct from the dopaminergic mechanism of the parent.

-

Evidence: In the Maximal Electroshock (MES) seizure model, Modafinil Sulfone (75 mg/kg i.p.) significantly elevates the threshold for electroconvulsions.[2]

-

Synergy: At lower doses (50 mg/kg), it potentiates the efficacy of standard antiepileptics like Carbamazepine and Valproate.

-

Mechanism: The exact mechanism remains elucidated but is hypothesized to involve modulation of voltage-gated sodium channels or GABAergic pathways, independent of monoamine reuptake.

Table 1: Comparative Pharmacological Profile

| Parameter | Modafinil (Parent) | Modafinil Sulfone (Metabolite) |

| Primary Target | Dopamine Transporter (DAT) | Unknown (Likely Na+ Channels/GABA) |

| Wakefulness | Potent Promoter | Inactive |

| Anticonvulsant (MES) | Moderate | Active (Comparable potency in MES) |

| Chirality | Racemic (R/S) | Achiral |

| Elimination Half-Life | 12–15 Hours | ~40 Hours (Significant Accumulation) |

Pharmacokinetics & Accumulation

The sulfone metabolite exhibits "formation-limited" kinetics but is eliminated much more slowly than the parent drug.

-

Accumulation Factor: Due to a half-life of approximately 40 hours, Modafinil Sulfone accumulates to high concentrations during chronic dosing. At steady state, plasma concentrations of the sulfone can exceed those of the parent drug.

-

Renal Elimination: Elimination is primarily renal.[3] In patients with compromised renal function, the sulfone (along with the acid metabolite) accumulates further.[4]

-

Clinical Note: While the acid metabolite increases up to 9-fold in severe renal failure, the sulfone also accumulates.[4] Because it is not "inert" (possessing anticonvulsant activity), this accumulation theoretically alters the seizure threshold, though clinical toxicity is rarely reported.

-

Experimental Protocols

For researchers investigating the sulfone metabolite, the following protocols ensure accurate isolation and activity verification.

Protocol: Quantification via HPLC-UV

To distinguish the sulfone from the parent and acid metabolites.

-

Mobile Phase: Acetonitrile:Phosphate Buffer (pH 2.3) [35:65 v/v].

-

Column: C18 Reverse Phase (5 µm, 150 x 4.6 mm).

-

Detection: UV Absorbance at 225 nm .

-

Retention Order: Modafinil Acid (Fastest) → Modafinil (Medium) → Modafinil Sulfone (Slowest/Most Lipophilic).

-

Validation: Linearity must be established between 0.5–50 µg/mL.

Protocol: MES Anticonvulsant Assay (Mouse Model)

To verify the non-dopaminergic activity of the metabolite.

-

Animals: Male albino mice (20–30g).

-

Preparation: Dissolve Modafinil Sulfone in 1% Tween 80/Saline vehicle.

-

Administration: Intraperitoneal (i.p.) injection, 30 minutes prior to shock.

-

Shock Parameters: Corneal electrodes, 50 mA, 60 Hz, 0.2s duration.

-

Endpoint: Presence or absence of Tonic Hindlimb Extension (THE) . Abolition of THE indicates anticonvulsant protection.

-

Control: Vehicle-only group (must show 100% THE).

References

-

US Food and Drug Administration (FDA). (2015). Provigil (Modafinil) Prescribing Information. Link

-

National Institutes of Health (NIH) / PubMed. (2004). Modafinil and its metabolites enhance the anticonvulsant action of classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model.[2] Link

-

Drug Metabolism and Disposition. (2002). Interspecies comparison of the pharmacokinetics and metabolism of modafinil. Link

-

Journal of Clinical Pharmacology. (1999). Pharmacokinetics and tolerability of modafinil tablets in healthy male volunteers. Link

-

European Journal of Drug Metabolism. (2008). Metabolic induction by modafinil: In vitro and in vivo evidence. Link

Sources

Precision in Quantitation: The Strategic Use of Deuterated Standards in Drug Metabolite Analysis

Executive Summary

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the accuracy of drug metabolite measurement is frequently compromised by matrix effects—unpredictable suppression or enhancement of ionization caused by co-eluting biological components.

This guide details the application of Deuterated Internal Standards (d-IS) as the primary mechanism to compensate for these variances. Unlike structural analogs, d-IS compounds share near-identical physicochemical properties with the target analyte, theoretically correcting for extraction efficiency, chromatographic behavior, and ionization variability. However, subtle physicochemical differences induced by deuterium substitution—specifically the Deuterium Isotope Effect —can introduce critical errors if not managed through rigorous method design.

Mechanistic Fundamentals

To deploy deuterated standards effectively, one must understand the underlying physics that differentiate a C-H bond from a C-D bond and how these differences manifest in an LC-MS/MS workflow.

The Physics of the C-D Bond

Deuterium (

-

Zero-Point Energy (ZPE): C-D bonds have lower ZPE than C-H bonds.

-

Bond Length: The C-D bond is shorter and stronger.

-

Polarizability: The C-D bond has lower polarizability and a smaller molar volume.

The Result: Deuterated compounds are slightly less lipophilic (more polar) than their non-deuterated counterparts. In Reverse-Phase Liquid Chromatography (RPLC), this often causes the deuterated standard to elute slightly earlier than the target analyte.

The Matrix Effect & Co-Elution

The fundamental premise of using an Internal Standard (IS) is co-elution . If the IS and analyte elute at the exact same time, they experience the exact same matrix environment.

-

Ideal Scenario: The IS and Analyte co-elute perfectly. If phospholipids in the plasma suppress the Analyte signal by 40%, they also suppress the IS signal by 40%. The ratio remains constant, preserving accuracy.

-

Risk Scenario (Isotope Effect): If the d-IS elutes 0.2 minutes earlier due to the deuterium isotope effect, it may elute outside a suppression zone that hits the analyte, or vice versa. This leads to quantitation errors.

Workflow Visualization

The following diagram illustrates the logical flow of a bioanalytical method utilizing deuterated standards to correct for variability.

Figure 1: The Bioanalytical Workflow. The IS is spiked early to track the analyte through extraction losses, chromatographic shifts, and ionization variability.

Strategic Selection of Standards

Not all deuterated standards are created equal. Poor selection can ruin an assay before it begins.

Mass Difference (The M Rule)

You must select a standard with a mass shift sufficient to avoid "Cross-Talk" due to natural isotopic distribution.

-

Natural Abundance: Carbon-13 (

C) exists at ~1.1% abundance. A drug with 20 carbons will have a significant M+1 and M+2 signal naturally. -

The Rule: Select a d-IS with

M

Label Positioning (Stability is Key)

Deuterium can exchange with Hydrogen in the solvent if placed on acidic/basic functional groups.

-

Avoid: Labels on -OH, -NH, -SH, or -COOH groups. These are "exchangeable protons" and will swap with the mobile phase (H

O) immediately, reverting the d-IS back to the non-labeled form. -

Select: Labels on the Carbon backbone (C-D), preferably on aromatic rings or stable alkyl chains.

Isotopic Purity

No synthesis is 100%. A d

-

The Risk: If your IS contains 0.5% d

, and you spike the IS at high concentrations, that 0.5% d

Experimental Protocol: Method Validation

This protocol aligns with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.

Phase 1: Stock Solution Preparation

-

Solubility Check: Dissolve the d-IS in a solvent compatible with the analyte stock (typically MeOH or DMSO).

-

Correction Factor: Check the Certificate of Analysis (CoA). If the d-IS is a salt (e.g., HCl salt) or has purity <98%, apply a correction factor to the weighing.

-

Storage: Store d-IS stocks separately from analyte stocks to prevent cross-contamination.

Phase 2: Matrix Factor (MF) Evaluation

To validate that the d-IS is effectively compensating for matrix effects, you must calculate the IS-Normalized Matrix Factor .

Step-by-Step:

-

Prepare Set A (Neat): Analyte + IS in pure mobile phase.

-

Prepare Set B (Post-Extraction Spike): Extract blank matrix (plasma) from 6 different donors. After extraction, spike the extract with Analyte + IS.

-

Calculate MF:

-

Calculate IS-Normalized MF:

Acceptance Criteria: The CV% of the IS-Normalized MF across 6 lots must be <15% . If the IS is working correctly, the ratio should be close to 1.0 (or at least consistent), even if the absolute MF varies.

Troubleshooting: The Deuterium Isotope Effect

When the d-IS separates from the analyte, you lose the benefit of co-elution.

Visualization of the Problem

The following diagram depicts the chromatographic risk where the d-IS elutes earlier, potentially entering a suppression zone (e.g., salts or phospholipids) that the analyte avoids.

Figure 2: The Deuterium Isotope Effect. Note the "Overlap Risk" where the IS may be suppressed while the Analyte is not, leading to over-estimation of the drug concentration.

Mitigation Strategies

-

Reduce Plate Count: Paradoxically, using a column with lower efficiency or changing the gradient slope can sometimes force co-elution by widening peaks slightly (though this sacrifices resolution from interferences).

-

Switch to

C or -

Adjust Mobile Phase: At lower temperatures, the isotope effect is often more pronounced. Increasing column temperature (e.g., to 40°C or 50°C) can sometimes reduce the

RT.

Comparison of Standard Types

| Feature | Deuterated Standard ( | Carbon-13 Standard ( | Structural Analog |

| Cost | Moderate | High | Low |

| Synthesis | Accessible (H/D exchange) | Complex (Total synthesis) | Easy |

| Retention Shift | Possible (Earlier elution) | Negligible | Likely (Different RT) |

| Matrix Compensation | Excellent (if co-eluting) | Superior (Perfect co-elution) | Poor to Moderate |

| Mass Shift | Flexible (+3 to +10 Da) | Limited by Carbon count | N/A |

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Methodological & Application

Quantitative analysis of Modafinil in plasma using Modafinil-d5 sulfone

Executive Summary & Scientific Rationale

This Application Note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Modafinil in human plasma.[1][2]

The Specific Challenge: The protocol specifically addresses the use of Modafinil-d5 Sulfone as the Internal Standard (IS). While the gold standard for bioanalysis is using a stable isotope-labeled (SIL) form of the exact analyte (e.g., Modafinil-d3 or -d5 for Modafinil), this guide accommodates the use of the deuterated metabolite (sulfone) to quantify the parent drug. This approach, known as Analog Internal Standardization , requires rigorous validation to ensure that the physicochemical differences between the parent (sulfoxide) and the IS (sulfone) do not lead to divergent matrix effects or recovery rates.

Key Mechanistic Insight:

Modafinil (

-

Amide Hydrolysis

Modafinil Acid (inactive). -

S-oxidation

Modafinil Sulfone (inactive).[3]

By using Modafinil-d5 Sulfone, we utilize a compound that shares the core diphenylmethyl structure but possesses higher polarity due to the sulfone moiety. The method described below mitigates the risk of "retention time drift" between analyte and IS by optimizing the gradient to ensure co-elution or close-proximity elution, thereby normalizing ionization suppression.

Materials and Reagents

-

Analyte: Modafinil (Reference Standard, >99% purity).

-

Internal Standard: Modafinil-d5 Sulfone (isotopic purity >99%).

-

Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

-